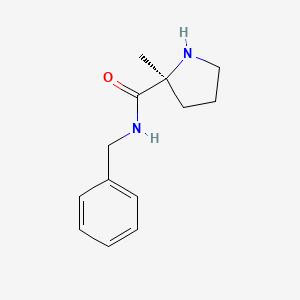![molecular formula C24H33IO2 B14246889 Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate CAS No. 359434-73-4](/img/structure/B14246889.png)
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is an organoiodine compound known for its unique structure and properties. This compound is characterized by the presence of two 4-(2-methylbutan-2-yl)phenyl groups attached to an iodanium ion, with an acetate counterion. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate typically involves the reaction of 4-(2-methylbutan-2-yl)phenyl iodide with an oxidizing agent in the presence of an acetate source. Common oxidizing agents include peracids or hypervalent iodine reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding organic products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodide ions and corresponding organic products.
Substitution: New compounds with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate involves the interaction of the iodanium ion with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates. It can also participate in substitution reactions, where the iodanium ion is replaced by a nucleophile. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium chloride
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium bromide
Uniqueness
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is unique due to its specific counterion (acetate), which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable reagent in certain chemical processes.
Eigenschaften
CAS-Nummer |
359434-73-4 |
|---|---|
Molekularformel |
C24H33IO2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
bis[4-(2-methylbutan-2-yl)phenyl]iodanium;acetate |
InChI |
InChI=1S/C22H30I.C2H4O2/c1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-2(3)4/h9-16H,7-8H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
QPNFQGHSTJSIBV-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
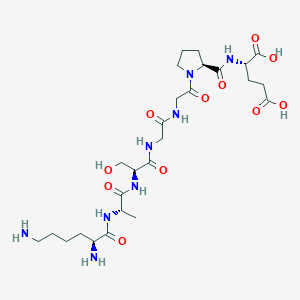

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
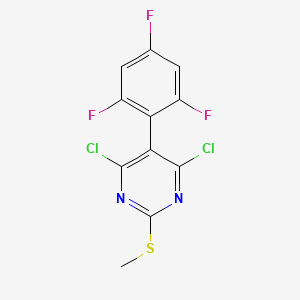
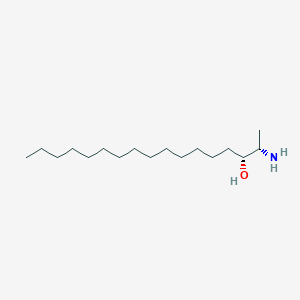
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
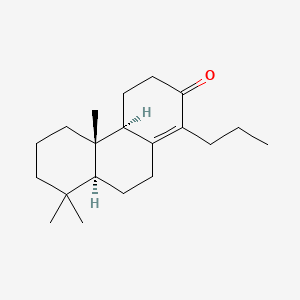
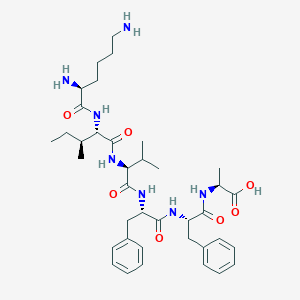
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
